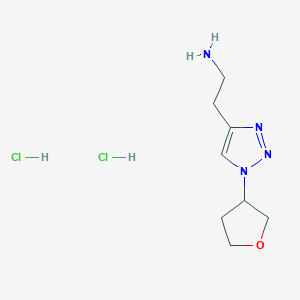

1-Hydroxy-1-piperidin-4-ylpropan-2-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidine derivatives has been extensively studied. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Chemical Reactions Analysis

Piperidine derivatives have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

科学的研究の応用

Pharmacodynamics of Related Compounds

1-Hydroxy-1-piperidin-4-ylpropan-2-one hydrochloride is closely related to compounds used in clinical practice for their muscle relaxant properties. For example, Tolperisone, a derivative, has been extensively studied for its action on skeletal muscle tone and related pains. Research highlights its interaction with sodium and calcium channels (Tekes, 2014).

Crystal Structure and Molecular Synthesis

Studies on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a structurally similar compound, have revealed detailed insights into its crystal structure and molecular behavior. Such research contributes to a better understanding of how related piperidine compounds, including 1-Hydroxy-1-piperidin-4-ylpropan-2-one hydrochloride, may behave under various conditions (Dega-Szafran et al., 2006).

Role in Drug Synthesis and Metabolism Studies

This compound is instrumental in the synthesis of labeled compounds for drug development and metabolic studies. For instance, its derivatives have been used in the synthesis of [14C]SCH 351125, a CCR5 receptor antagonist, indicating its significance in developing treatments for diseases like HIV (Ren et al., 2007).

Chemical Synthesis Techniques

Research into the synthesis of related piperidine compounds provides insights into chemical processes that could be applicable to 1-Hydroxy-1-piperidin-4-ylpropan-2-one hydrochloride. For example, the synthesis of 4-Chloropiperidine Hydrochloride from piperidin-4-one hydrochloride has been documented, demonstrating methodologies that could be relevant (Zhang Guan-you, 2010).

Anti-Acetylcholinesterase Activity

Derivatives of piperidine, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, have been synthesized and evaluated for anti-acetylcholinesterase activity. This research could be indicative of the potential neurological applications of 1-Hydroxy-1-piperidin-4-ylpropan-2-one hydrochloride (Sugimoto et al., 1990).

Conformational Studies

Studies on related piperidine compounds, like 3-(Pyrrolidin-1-yl)piperidine, have focused on conformational aspects, which are crucial for understanding the structural behavior and potential chemical interactions of 1-Hydroxy-1-piperidin-4-ylpropan-2-one hydrochloride (Smaliy et al., 2011).

Molecular Docking and Cytotoxic Effects

Research on compounds like 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride has shown cytotoxic effects and potential as topoisomerase II inhibitors. Molecular docking studies of these compounds provide valuable insights into their interaction with biological targets, which could be relevant to 1-Hydroxy-1-piperidin-4-ylpropan-2-one hydrochloride (Siwek et al., 2012).

将来の方向性

作用機序

Target of Action

Piperidine-containing compounds, which this compound is a derivative of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives target the protein serine/threonine-protein kinase B-raf .

Mode of Action

The mechanism of action of some piperidine derivatives includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The pharmacokinetics of nanodrug delivery systems (nddss), which could potentially include en300-7473593, is a quantitative study modality of the dynamic changes in adme of drugs and elucidates the relationship between drug concentration and time .

Result of Action

Piperidine derivatives are known to have diverse pharmacological activities, which can result in various molecular and cellular effects .

Action Environment

The physicochemical characteristics of nanodrug delivery systems, which could potentially include en300-7473593, allow for prolonged circulation time, improved targeting, and avoidance of drug resistance .

特性

IUPAC Name |

1-hydroxy-1-piperidin-4-ylpropan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6(10)8(11)7-2-4-9-5-3-7;/h7-9,11H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTVOAYVDRCCNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CCNCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2427577.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide](/img/structure/B2427578.png)

![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2427583.png)

amino}propanoyl)urea](/img/structure/B2427584.png)

![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2427587.png)

![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2427588.png)

![1-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-thienyl}sulfonyl)indoline](/img/structure/B2427591.png)